Chlorhydrate de 3-éthyl-4-méthyl-1H-pyrazole

Vue d'ensemble

Description

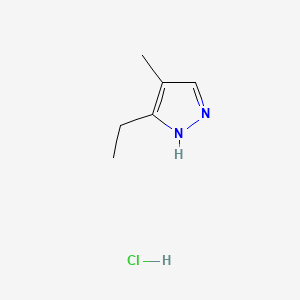

3-Ethyl-4-methyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H11ClN2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .

Applications De Recherche Scientifique

3-Ethyl-4-methyl-1H-pyrazole hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects . For instance, 4-methyl-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor .

Mode of Action

For example, 4-methyl-1H-pyrazole blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure .

Biochemical Pathways

For instance, 4-methyl-1H-pyrazole inhibits the activity of the enzyme CYP2E1 .

Result of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole ring . The hydrochloride salt is then obtained by treating the resulting pyrazole with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Ethyl-4-methyl-1H-pyrazole hydrochloride often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1H-pyrazole: Similar structure but lacks the ethyl group.

4-Methyl-1H-pyrazole: Similar structure but lacks the ethyl group at the 3-position.

3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group at the 5-position.

Uniqueness

3-Ethyl-4-methyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Activité Biologique

3-Ethyl-4-methyl-1H-pyrazole hydrochloride, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Enzymes and Pathways

3-Ethyl-4-methyl-1H-pyrazole hydrochloride has been shown to interact with various enzymes and biochemical pathways. Notably, pyrazoles can inhibit succinate dehydrogenase (complex II of the mitochondrial respiration chain), which is crucial for cellular energy metabolism. The compound also affects the activity of cytochrome P450 enzymes, particularly CYP2E1, which plays a role in metabolizing various substances including drugs and toxins.

Mode of Action

The compound exhibits tautomerism, influencing its reactivity and biological activity. This property allows it to act as either an inhibitor or activator of specific enzymes, depending on the context. For instance, it can block the formation of toxic metabolites from ethylene glycol, thereby preventing metabolic acidosis and renal failure.

Biological Activities

3-Ethyl-4-methyl-1H-pyrazole hydrochloride exhibits a broad spectrum of biological activities:

- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to 3-Ethyl-4-methyl-1H-pyrazole have shown significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values ranging from 2.43 to 14.65 μM . The mechanism often involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells .

- Anti-inflammatory Effects : Pyrazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can achieve up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : Research has highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. For instance, compounds were tested against Escherichia coli and Bacillus subtilis, showing promising results compared to standard antibiotics .

Case Study 1: Anticancer Evaluation

A study synthesized several pyrazole derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. Among them, compounds with structural similarities to 3-Ethyl-4-methyl-1H-pyrazole showed effective inhibition of microtubule assembly and induced apoptosis at low concentrations (1 μM), enhancing caspase-3 activity significantly at higher doses .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One compound exhibited comparable efficacy to indomethacin in reducing TNF-α levels in vitro, highlighting the therapeutic potential of pyrazoles in treating inflammatory conditions .

Research Findings

Propriétés

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-3-6-5(2)4-7-8-6;/h4H,3H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUFTSNULWOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681978 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-04-8 | |

| Record name | 1H-Pyrazole, 3-ethyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.